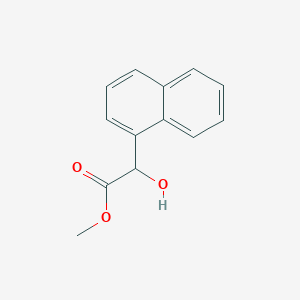

METHYL 2-HYDROXY-2-(NAPHTHALEN-1-YL)ACETATE

Description

Methyl 2-hydroxy-2-(naphthalen-1-yl)acetate is a naphthalene-derived ester featuring a hydroxyl group at the α-carbon of the acetate moiety. Its molecular structure combines aromatic (naphthalene) and polar (hydroxyl, ester) functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

methyl 2-hydroxy-2-naphthalen-1-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-16-13(15)12(14)11-8-4-6-9-5-2-3-7-10(9)11/h2-8,12,14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGAFFCIJKBSBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC2=CC=CC=C21)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-2-(naphthalen-1-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-1-naphthaldehyde with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(naphthalen-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-oxo-2-(naphthalen-1-yl)acetate.

Reduction: The ester group can be reduced to an alcohol, yielding 2-hydroxy-2-(naphthalen-1-yl)ethanol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products Formed

Oxidation: Methyl 2-oxo-2-(naphthalen-1-yl)acetate.

Reduction: 2-Hydroxy-2-(naphthalen-1-yl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-hydroxy-2-(naphthalen-1-yl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may act as a ligand in coordination chemistry, forming complexes with metal ions.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-(naphthalen-1-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The hydroxy and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The naphthalene ring provides a hydrophobic core, facilitating interactions with hydrophobic regions of proteins and other biomolecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Implications

The following table summarizes key differences between methyl 2-hydroxy-2-(naphthalen-1-yl)acetate and its analogs:

Key Observations :

The allyl ester in provides a reactive site for polymerization or crosslinking, absent in methyl/ethyl esters.

Naphthalene Position :

- The 1-position naphthalene substituent in the target compound and analogs may induce steric hindrance and π-π stacking interactions distinct from the 2-position isomer in .

Hydrogen Bonding and Solubility :

- The hydroxyl group in the target compound likely increases hydrophilicity compared to the oxo or dimethylamino analogs, as evidenced by QSAR principles linking hydrogen-bond donors to aqueous solubility .

- Allyl esters (e.g., ) typically exhibit lower boiling points due to reduced molecular weight and increased volatility.

Reactivity :

- The α-hydroxyl group in the target compound may participate in acid-catalyzed ester hydrolysis or oxidation reactions, unlike the stable oxo group in or the inert dimethylamino group in .

Biological Activity

Methyl 2-hydroxy-2-(naphthalen-1-yl)acetate, an organic compound with the molecular formula C13H12O3, has garnered interest in various fields of biological research due to its potential antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Overview of this compound

This compound is synthesized through several methods, commonly involving the reaction of 2-hydroxy-1-naphthaldehyde with methyl bromoacetate under basic conditions. The compound features a hydroxy group and a methyl ester group attached to a naphthalene ring, which may influence its biological activity through various interactions with biomolecules.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets in biological systems. The hydroxy and ester groups can form hydrogen bonds, enhancing binding affinity to enzymes and receptors. The naphthalene ring provides a hydrophobic core that facilitates interactions with hydrophobic regions of proteins.

Potential Biological Activities

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial and fungal strains. This activity is potentially linked to its structural features that allow it to disrupt microbial cell membranes or inhibit essential enzymes .

- Anticancer Activity : Research has shown that this compound may possess anticancer properties. In vitro studies have demonstrated selective cytotoxicity against cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Type | Notable Biological Activity |

|---|---|---|

| Methyl 2-hydroxy-2-(naphthalen-2-yl)acetate | Similar naphthalene derivative | Varies in antimicrobial efficacy |

| 2-Hydroxy-1-naphthaldehyde | Lacks ester group | More reactive; used as a synthetic precursor |

| Methyl 2-oxo-2-(naphthalen-1-yl)acetate | Oxidized form | Potentially different reactivity and activity |

Study on Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent .

Study on Anticancer Properties

In a study assessing the anticancer properties of various naphthalene derivatives, this compound was found to induce apoptosis in SCC-9 cells at concentrations lower than those required for other tested compounds. The mechanism involved modulation of apoptotic pathways and cell cycle arrest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.